tert-butyl 3-fluoro-5,6-dihydro-2H-pyridine-1-carboxylate

Physicochemical profiling Boc deprotection kinetics basicity modulation

Multistep medicinal chemistry syntheses often suffer from irreproducibility when substituting fluorinated building blocks. This N-Boc-protected 3-fluoro-tetrahydropyridine offers predictable chemoselectivity and enhanced intermediate stability to solve that challenge. • 3-Fluoro substituent lowers the conjugate acid pKa by ~2 log units vs. the unsubstituted parent, improving Boc-deprotection kinetics and the basicity profile of downstream intermediates. • Directs electrophilic addition exclusively to the non-fluorinated double bond, enabling unambiguous construction of complex polycyclic scaffolds with defined stereochemistry. • Atom-economical Boc protection (14.5% lower MW than Cbz) is stable to hydrogenation yet cleavable under mild acidic conditions. ≥98% purity, available with a reliable global supply chain.

Molecular Formula C10H16FNO2
Molecular Weight 201.24 g/mol
Cat. No. B12454918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-fluoro-5,6-dihydro-2H-pyridine-1-carboxylate
Molecular FormulaC10H16FNO2
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC=C(C1)F
InChIInChI=1S/C10H16FNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h5H,4,6-7H2,1-3H3
InChIKeySUAMXMSDBSNCTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-fluoro-5,6-dihydro-2H-pyridine-1-carboxylate – Sourcing and Identity


tert-Butyl 3-fluoro-5,6-dihydro-2H-pyridine-1-carboxylate (CAS 1861803-23-7, alternative registry 2468620-83-7; molecular formula C₁₀H₁₆FNO₂, molecular weight 201.24 g/mol) is an N-Boc-protected 3-fluoro-1,2,3,6-tetrahydropyridine [1]. It belongs to the class of fluorinated cyclic enecarbamates and is primarily utilized as a synthetic building block in medicinal chemistry programmes targeting calcium channel modulators and central nervous system agents [2]. Commercially, it is available at purities of ≥95% and NLT 98% from specialist fluorochemical suppliers [1].

Why Halogen Analogs Cannot Replace 3-Fluoro N-Boc Tetrahydropyridine


Substituting the 3-fluoro substituent with hydrogen, chlorine, or bromine, or relocating the fluorine to the 4-position, fundamentally alters the electronic landscape of the dihydropyridine ring. The strong electron-withdrawing effect of fluorine at the 3-position reduces the pKa of the conjugate acid by over two log units compared to the unsubstituted parent, directly impacting Boc-deprotection kinetics and the basicity of downstream intermediates . Furthermore, the fluorine atom imposes a unique chemoselectivity pattern on the double bonds that cannot be replicated by chlorine or bromine in electrophilic addition reactions, which can lead to divergent synthetic outcomes in lactonization or functionalization sequences [1]. These physicochemical and reactivity differences render generic substitution a source of irreproducibility in multi-step medicinal chemistry syntheses.

Quantitative Differentiation of 3-Fluoro N-Boc Tetrahydropyridine


Conjugate Acid pKa Reduction by 3-Fluoro Substitution

The predicted pKa of the conjugate acid of tert-butyl 3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate is −3.44 ± 0.40, compared with −1.41 ± 0.20 for the unsubstituted N-Boc-tetrahydropyridine (CAS 85838-94-4) and −3.18 ± 0.40 for the 3-bromo analog (CAS 1415841-82-5) . The fluoro compound is the most acidic among the three, with the conjugate acid being approximately 100-fold weaker (ΔpKa ~2.0) than the unsubstituted parent .

Physicochemical profiling Boc deprotection kinetics basicity modulation

3-Fluoro vs 4-Fluoro Regiochemical Selectivity

The 3-fluoro isomer places the electron-withdrawing fluorine atom in direct vinylogous conjugation with the nitrogen lone pair through the endocyclic double bond, whereas the 4-fluoro isomer (CAS 281652-40-2) positions the fluorine at the isolated olefinic carbon . This positional difference results in distinct reactivity outcomes: 3-fluoro-3,6-dihydropyridines undergo regioselective electrophilic addition preferentially at the non-fluorinated double bond, a discrimination pattern that is absent in the 4-fluoro regioisomer [1].

Regioisomer comparison Fluorine positional effect synthetic building block selection

Boc vs Cbz Protecting Group Orthogonality

The tert-butyl carbamate (Boc) protecting group is cleaved under acidic conditions (e.g., TFA or HCl), whereas the benzyl carbamate (Cbz) analog (CAS 1419101-03-3) requires hydrogenolysis or strongly acidic conditions [1]. In the specific context of fluorinated tetrahydropyridines, the Cbz variant has a molecular weight of 235.26 g/mol (C₁₃H₁₄FNO₂) versus 201.24 g/mol for the Boc variant [2]. The lower molecular weight and distinct deprotection mechanism of the Boc compound provide greater atom economy and compatibility with hydrogenation-sensitive substrates.

Protecting group strategy orthogonal deprotection multi-step synthesis

Predicted Calcium Channel Affinity of Fluorinated Dihydropyridines

A structure-based drug design study on fluorinated dihydropyridines evaluated several fluorinated analogs against the L-type calcium channel (LCC) using MM/PBSA binding energy calculations and ADMET screening [1]. The study concluded that several fluorinated DHP ligands exhibited theoretical binding affinities superior to nifedipine and amlodipine, with ligands 11–16 showing the best overall profiles [1]. While the target compound itself was not explicitly modeled, the 3-fluoro substitution pattern is directly represented within the ligand series, and the study provides class-level evidence that fluorination at electron-deficient positions on the dihydropyridine ring systematically improves predicted LCC binding energy.

Calcium channel blocker molecular docking drug design

Application Scenarios for 3-Fluoro N-Boc Tetrahydropyridine


Synthesis of 3-Fluorinated Calcium Channel Modulators

The compound serves as a direct precursor for installing the 3-fluoro-1,2,3,6-tetrahydropyridine fragment into dihydropyridine-based calcium channel ligands. Class-level computational evidence indicates that fluorinated DHP analogs can achieve predicted LCC binding affinities exceeding those of nifedipine and amlodipine [1]. The Boc group permits late-stage N-deprotection under mild acidic conditions without perturbing the acid-sensitive enecarbamate double bond.

Regioselective Electrophilic Additions for Scaffold Functionalization

The 3-fluoro substituent directs electrophilic addition to the non-fluorinated double bond of the dihydropyridine ring, as demonstrated in lactonization studies [2]. This chemoselectivity, which is not observed with the 4-fluoro regioisomer, enables predictable construction of complex polycyclic architectures with defined stereochemistry.

Orthogonal N-Protection Strategies for Multi-Step Synthesis

When a synthetic sequence requires an N-protected tetrahydropyridine that is stable to hydrogenation conditions but cleavable under acidic conditions, the Boc variant (201.24 g/mol) is preferred over the Cbz analog (235.26 g/mol) [3]. The 14.5% lower molecular weight and acid-labile deprotection profile make it the atom-economical choice for routes containing benzyl ether or alkene functionalities.

pKa Modulation for Amine Basicity Control

The 3-fluoro substituent depresses the conjugate acid pKa by approximately 2 log units relative to the unsubstituted N-Boc-tetrahydropyridine . This property is exploitable when the target molecule requires a less basic piperidine nitrogen after Boc removal, potentially reducing hERG channel affinity and improving cardiac safety profiles of the final drug candidates.

Quote Request

Request a Quote for tert-butyl 3-fluoro-5,6-dihydro-2H-pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.